molecular formula C10H13ClF3N B12850620 N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride

Cat. No.: B12850620
M. Wt: 239.66 g/mol
InChI Key: BPYQCHJKNSEEBC-UHFFFAOYSA-N
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Description

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position, linked to an ethanamine backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and material science .

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H

InChI Key

BPYQCHJKNSEEBC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(C=C1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde with Ethylamine

The most common and industrially relevant method to prepare N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride is via reductive amination of 4-(trifluoromethyl)benzaldehyde with ethylamine, followed by salt formation with hydrochloric acid.

Process Steps:

  • Imine Formation:

    • 4-(Trifluoromethyl)benzaldehyde is reacted with ethylamine in a water-miscible solvent (e.g., ethanol, methanol, or aqueous media).
    • The reaction proceeds at ambient or slightly elevated temperature to form the corresponding imine intermediate without removing the water formed during the reaction.
  • Hydrogenation:

    • The imine solution is subjected to catalytic hydrogenation using a catalyst containing metals from groups 8 to 10 of the periodic table (e.g., palladium on carbon, Raney nickel).
    • Hydrogen gas is introduced under controlled pressure and temperature to reduce the imine to the secondary amine, N-(4-(trifluoromethyl)benzyl)ethanamine.
  • Salt Formation:

    • The free base amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, which precipitates as a crystalline solid.
    • The salt is isolated by filtration and purified by recrystallization.

Advantages:

  • High selectivity and yield.
  • Mild reaction conditions.
  • The process is scalable and suitable for industrial production.

Reference: This method is described in patent US6476268B1, which details the two-step process of imine formation and hydrogenation in a single pot without removing water, leading to efficient synthesis of N-benzylamines including trifluoromethyl-substituted derivatives.

Direct Alkylation of Ethylamine with 4-(Trifluoromethyl)benzyl Halides

An alternative method involves the nucleophilic substitution of ethylamine with 4-(trifluoromethyl)benzyl halides (e.g., chloride or bromide):

  • Reaction: Ethylamine is reacted with 4-(trifluoromethyl)benzyl chloride or bromide under controlled conditions to form the secondary amine.
  • Salt Formation: The product is converted to the hydrochloride salt by treatment with HCl.

This method requires the availability of the benzyl halide and careful control to avoid over-alkylation or side reactions.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages/Notes References
Reductive Amination of 4-(Trifluoromethyl)benzaldehyde with Ethylamine 4-(Trifluoromethyl)benzaldehyde, ethylamine, Pd/C or Raney Ni catalyst, H2 gas, water-miscible solvent High yield, mild conditions, scalable Requires hydrogenation setup, catalyst handling
Direct Alkylation with 4-(Trifluoromethyl)benzyl Halide 4-(Trifluoromethyl)benzyl chloride/bromide, ethylamine, solvent Straightforward, no hydrogenation needed Possible over-alkylation, availability of halide Literature general knowledge
Nitration and Reduction (Indirect) Phenylethylamine, concentrated nitric and sulfuric acids, reduction steps Established for related amines Not typical for trifluoromethyl derivatives, complex steps

Research Findings and Analytical Data

  • Purity and Physical Properties:
    Commercially available this compound is typically >97% pure, appearing as a white to off-white crystalline powder with melting points around 167 °C and boiling points near 191 °C at atmospheric pressure.

  • Spectroscopic Confirmation:
    Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing characteristic signals for the benzyl methylene, ethylamine moiety, and trifluoromethyl group.

  • Storage and Handling: The hydrochloride salt is stable under refrigerated conditions (0–10 °C), protected from moisture and light to maintain purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The trifluoromethyl group enhances the reactivity of the compound, allowing for more efficient synthesis pathways.

Catalysis

The compound can act as a ligand in asymmetric catalysis, facilitating the production of chiral compounds. This application is particularly important in pharmaceuticals, where chirality can significantly affect drug efficacy and safety.

Biological Applications

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially blocking their activity. This property is crucial for biochemical studies aimed at understanding enzyme mechanisms and developing therapeutic agents .

Receptor Binding Studies

The compound is also employed in studies of receptor-ligand interactions. By analyzing how it binds to various receptors, researchers can gain insights into signaling pathways and the physiological effects of potential drugs.

Medical Applications

Drug Development

This compound shows promise in drug development, particularly for neurological disorders. Its structural features suggest that it could modulate neurotransmitter systems or act on specific neurological targets. Ongoing research focuses on its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the compound—which is essential for evaluating its therapeutic potential .

Case Study: Antifungal Activity

In a study examining various derivatives of this compound, researchers reported significant antifungal activity against several strains of fungi. The results indicated that modifications to the trifluoromethyl group could enhance efficacy against resistant fungal strains, highlighting its potential as a lead compound in antifungal drug development.

Industrial Applications

Material Science

In material science, this compound is explored for developing new materials with specific electronic or optical properties. The incorporation of trifluoromethyl groups can improve material stability and performance in various applications.

Agrochemicals

The compound may also find applications in agrochemicals, where it can be utilized to synthesize novel agents with enhanced efficacy against pests or diseases affecting crops .

Summary Table of Applications

Field Application Details
ChemistryOrganic SynthesisBuilding block for complex molecules
CatalysisLigand in asymmetric synthesis
BiologyEnzyme InhibitionPotential inhibitor for specific enzymes
Receptor Binding StudiesAnalyzing ligand-receptor interactions
MedicineDrug DevelopmentPotential treatments for neurological disorders
PharmacokineticsStudies on absorption and metabolism
IndustrialMaterial ScienceDevelopment of new materials with unique properties
AgrochemicalsSynthesis of effective agrochemical agents

Mechanism of Action

The mechanism of action of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride with structurally related compounds, emphasizing substituents, physicochemical properties, and biological activities:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight Key Properties/Activities Reference
N-(4-(Trifluoromethyl)benzyl)ethanamine HCl C₁₀H₁₁ClF₃N -CF₃ at benzyl para position 253.65 High lipophilicity, synthetic intermediate
(R)-N-Methyl-1-(naphthalen-1-yl)-N-(4-(trifluoromethyl)benzyl)ethanamine HCl C₂₂H₂₁ClF₃N -CF₃ benzyl, naphthalene, methylamine 415.86 Antifungal activity (Cryptococcus spp.), 79% yield, mp 47.5–48.0°C
25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine HCl) C₁₈H₂₁BrClNO₃ Bromo-dimethoxy phenyl, methoxybenzyl 414.73 Hallucinogenic, suppresses locomotor activity in mice, DOM/MDMA-like effects
N-Methyl-2-(4-nitrophenyl)ethanamine HCl C₉H₁₁ClN₂O₂ Nitro (-NO₂) at benzyl para position 230.65 Electron-withdrawing nitro group, potential intermediate for dyes/pharma
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl C₉H₉ClF₃NO -OCF₃ at phenyl para position 255.62 Structural similarity (92%), chiral center, research chemical
N,N-Dimethyl-2-[2-[4-(trifluoromethyl)phenyl]-3H-inden-1-yl]ethanamine HCl C₂₀H₁₉ClF₃N -CF₃ phenyl, indenyl, dimethylamine 389.82 Enhanced aromatic stacking, potential CNS activity

Structural and Functional Insights

  • Electron-Withdrawing Groups: The -CF₃ group in the main compound offers moderate electron withdrawal compared to -NO₂ () or -OCF₃ (), affecting electronic distribution and receptor binding .
  • Biological Activity: The naphthalene-containing analog () exhibits antifungal properties, whereas 25B-NBOMe () acts as a hallucinogen, highlighting how auxiliary groups (e.g., methoxy, bromo) dictate pharmacological profiles.
  • Synthetic Utility : The main compound’s synthesis (e.g., alkylation of benzyl alcohols) contrasts with methods for chiral analogs, which require diastereomeric resolutions or specialized catalysts .

Physicochemical Properties

  • Melting Points : The naphthalene derivative (mp 47.5–48.0°C) has a lower melting point than nitro-substituted analogs (mp 122–124°C in ), likely due to reduced crystallinity from bulky substituents .
  • Lipophilicity: -CF₃ and -OCF₃ groups enhance logP values compared to -NO₂ or -CH₃, influencing blood-brain barrier permeability .

Pharmacological Considerations

  • Toxicity : While 25B-NBOMe analogs show severe neurotoxicity, the main compound’s safety profile remains unstudied in the evidence .
  • Receptor Interactions: The trifluoromethyl group may engage in hydrophobic or halogen bonding with targets like serotonin receptors, similar to hallucinogens in .

Biological Activity

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with ethanamine in the presence of a suitable solvent and catalyst. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.

Anti-inflammatory Effects

In studies involving related compounds, anti-inflammatory activities have been reported. For example, certain adamantane derivatives exhibited dose-dependent anti-inflammatory effects in animal models . The mechanism often involves inhibition of pro-inflammatory cytokines and mediators, suggesting that this compound may also possess similar properties.

Neuropharmacological Effects

The compound's structure suggests potential interaction with trace amine-associated receptors (TAARs), which are implicated in various neuropharmacological processes. Analogous compounds have shown agonistic activity at TAAR1, indicating that this compound could influence neurotransmitter systems and exhibit effects relevant to mood disorders or schizophrenia .

Case Studies and Research Findings

A comprehensive analysis of related compounds reveals several important findings:

  • Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects on human cancer cell lines. For example, compounds structurally similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective inhibition .
  • Selectivity and Potency : Structure-activity relationship (SAR) studies highlight that modifications in the trifluoromethyl group can enhance selectivity toward specific biological targets. Compounds exhibiting high selectivity often show fewer side effects, making them more suitable for therapeutic applications .

Data Tables

Biological Activity Compound IC50 Value (μM) Target
AntibacterialAdamantane Derivative10 - 20Various Bacteria
Anti-inflammatoryAdamantane Derivative5 - 15Carrageenan-induced Edema
AnticancerTriazole Derivative2.76 - 9.27OVXF 899 (Ovarian Cancer)

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